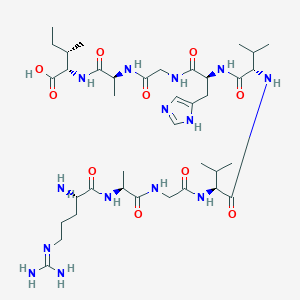![molecular formula C11H9ClN2O5S B14214036 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy- CAS No. 823220-25-3](/img/structure/B14214036.png)
3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy- is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy- typically involves the cyclization of appropriate precursors. One common method involves the reaction of terminal alkynes with n-BuLi, followed by the addition of aldehydes and treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as Cu(I) or Ru(II) catalysis, for the (3 + 2) cycloaddition reaction . due to the high costs and toxicity associated with metal catalysts, there is a growing interest in developing metal-free synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrazine hydrate.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrazine hydrate in refluxing methanolic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonylmethyl group and N-hydroxy moiety contribute to its reactivity and potential biological activities, setting it apart from other isoxazole derivatives .
Eigenschaften
CAS-Nummer |
823220-25-3 |
|---|---|
Molekularformel |
C11H9ClN2O5S |
Molekulargewicht |
316.72 g/mol |
IUPAC-Name |
5-[(3-chlorophenyl)sulfonylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2O5S/c12-7-2-1-3-9(4-7)20(17,18)6-8-5-10(14-19-8)11(15)13-16/h1-5,16H,6H2,(H,13,15) |
InChI-Schlüssel |
PTQNCBIZKBFYNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC2=CC(=NO2)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


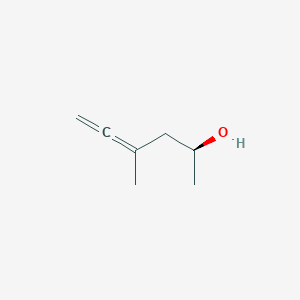
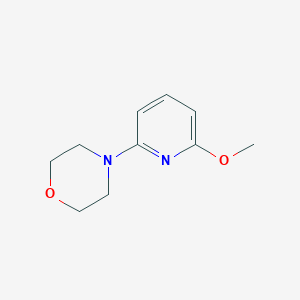
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
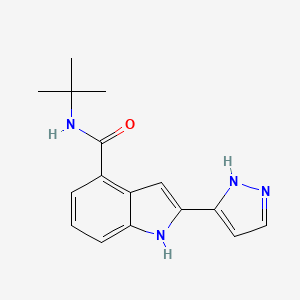
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
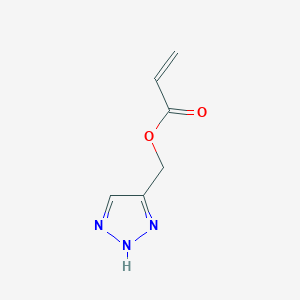
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
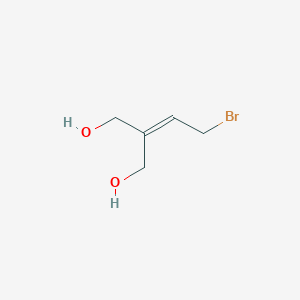
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)
